molecular formula C21H23Cl2N3O3S B13765297 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium CAS No. 63148-86-7

5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium

Cat. No.: B13765297
CAS No.: 63148-86-7
M. Wt: 468.4 g/mol
InChI Key: FQBBPSDOXCQKMM-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including dichloro, ethyl, phenylamino, vinyl, and sulfonatobutyl groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichloro and ethyl groups. The phenylamino and vinyl groups are then added through a series of substitution and addition reactions. Finally, the sulfonatobutyl group is introduced to complete the synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium lies in its combination of functional groups, which confer a wide range of reactivity and applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

63148-86-7

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

4-[2-[(E)-2-anilinoethenyl]-5,6-dichloro-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate

InChI

InChI=1S/C21H23Cl2N3O3S/c1-3-25-19-13-17(22)18(23)14-20(19)26(12-10-15(2)30(27,28)29)21(25)9-11-24-16-7-5-4-6-8-16/h4-9,11,13-15H,3,10,12H2,1-2H3,(H,27,28,29)

InChI Key

FQBBPSDOXCQKMM-UHFFFAOYSA-N

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])Cl)Cl

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CCC(C)S(=O)(=O)[O-])Cl)Cl

Origin of Product

United States

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